1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMXCZSPLYNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935986-52-9 | |
| Record name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane
Retrosynthetic Disconnection Analysis of the 2-oxabicyclo[2.1.1]hexane Core
A retrosynthetic analysis of the 2-oxabicyclo[2.1.1]hexane core reveals several logical bond disconnections that form the basis of modern synthetic strategies. The most common approaches hinge on disconnecting the C-O-C ether linkage and one of the C-C bonds of the bicyclic system.
Intramolecular C-O Bond Formation: A primary disconnection across the ether bond (C1-O or C4-O) leads back to a functionalized cyclobutane (B1203170) precursor. Specifically, this retrosynthetic step points to a cyclobutane ring bearing an alcohol and a reactive group, typically an alkene, positioned to facilitate an intramolecular cyclization. This approach forms the basis of iodocyclization strategies. researchgate.netnih.gov
[2+2] Cycloaddition: Disconnecting the four-membered ring at two parallel bonds suggests a [2+2] cycloaddition pathway. Retrosynthetically, this breaks the molecule down into two alkene components. In a forward sense, this translates to an intramolecular photocycloaddition of a suitably substituted hexa-1,5-diene derivative. chemistryviews.org
[2π+2σ] Cycloaddition: A more advanced disconnection involves breaking a C-C bond of the four-membered ring and the C-O ether bond simultaneously. This corresponds to a formal [2π+2σ] cycloaddition. This strategy envisions the reaction between a highly strained σ-bond system, such as a bicyclo[1.1.0]butane (BCB), and a π-system, like the carbonyl group of an aldehyde or ester. nih.govacs.orgnih.gov This approach leverages the high ring strain of BCBs as a thermodynamic driving force.
These disconnections guide the design of precursors and the selection of reaction conditions to efficiently assemble the target bicyclic ether.
Precursor Design and Elaboration for Bicyclic Formation
The successful synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold is critically dependent on the rational design and preparation of appropriate precursors. The choice of precursor is directly linked to the intended cyclization strategy.
For Iodocyclization: The key precursors are cyclobutane alkenyl alcohols. researchgate.netnih.gov These are typically synthesized through multi-step sequences, often starting from commercially available cyclobutane derivatives. The strategic placement of the hydroxyl group and the alkenyl side chain is paramount to ensure the regioselective formation of the desired bridged system upon treatment with an iodine source.
For Photocycloadditions: Strategies involving light-driven reactions require precursors tailored for specific cycloadditions.
For intramolecular [2+2] cycloadditions, 2,5-disubstituted hexa-1,5-dienes are the required precursors. These dienes are designed with one substituent being an aryl group to facilitate the desired crossed photocycloaddition under the influence of a photocatalyst. chemistryviews.org
For intermolecular cycloadditions, a combination of building blocks is used. One notable example utilizes readily accessible benzoylformate esters and bicyclo[1.1.0]butanes. nih.govacs.org Another approach combines feedstock allyl alcohols with electron-poor arylalkynes, which are brought together through a cascade reaction involving both phosphine (B1218219) and energy transfer catalysis. uchile.clrsc.org
For Reactions with Bicyclo[1.1.0]butanes (BCBs): The high reactivity of BCBs, stemming from their immense strain energy, makes them powerful precursors for constructing the bicyclo[2.1.1]hexane core. researchgate.netrsc.org In these strategies, the BCB provides the bicyclic framework's carbon backbone. It is reacted with a partner containing the oxygen atom, typically an aldehyde or a derivative, which becomes incorporated into the final bridged ether structure. nih.gov
The elaboration of these precursors often involves standard organic transformations, but their design is specifically aimed at setting the stage for the key bridge-forming cyclization reaction.
Cyclization Reactions for Bridged Ether Formation
The construction of the strained 2-oxabicyclo[2.1.1]hexane core is accomplished through several powerful cyclization reactions. These methods provide access to the bicyclic system, which can then be further functionalized to yield the target compound, 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane.
A general and practical approach for synthesizing the 2-oxabicyclo[2.1.1]hexane skeleton relies on the intramolecular iodocyclization of cyclobutane alkenyl alcohols. enamine.netnih.gov This reaction proceeds by treating the precursor with molecular iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃), in a suitable solvent system. researchgate.netnih.gov The reaction is believed to proceed via the formation of an iodonium ion intermediate from the alkene, which is then intramolecularly attacked by the hydroxyl group. This nucleophilic attack forges the crucial C-O bond and establishes the bicyclic framework in a single, stereocontrolled step. The result is the direct formation of an iodomethyl-substituted 2-oxabicyclo[2.1.1]hexane. researchgate.net This method has proven effective for creating scaffolds with multiple "exit vectors" for further derivatization in medicinal chemistry. enamine.netnih.govresearchgate.netresearchgate.net
| Precursor Type | Reagents | Key Transformation | Ref. |
| Cyclobutane alkenyl alcohol | I₂ / NaHCO₃ | Electrophilic cyclization | researchgate.netnih.gov |
Recent advances in photochemistry have enabled novel routes to the 2-oxabicyclo[2.1.1]hexane core under mild conditions using visible light. These methods often rely on energy transfer catalysis to access reactive excited states.
One prominent strategy involves a formal [2π+2σ] photocycloaddition between readily accessible benzoylformate esters and bicyclo[1.1.0]butanes. nih.govacs.org This process is enabled by visible-light-induced triplet energy transfer catalysis and is proposed to proceed through a sequence involving photocycloaddition, C-H abstraction, and aryl group migration to furnish polysubstituted 2-oxabicyclo[2.1.1]hexanes. nih.gov
Another innovative approach combines nucleophilic phosphine catalysis with energy transfer photocatalysis. This dual catalytic system facilitates the rapid assembly of diverse 2-oxabicyclo[2.1.1]hexane structures from simple allyl alcohols and electron-poor arylalkynes. uchile.clrsc.org This cascade reaction allows for extensive substitution at every position of the scaffold.
Furthermore, an intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes, driven by visible light and an iridium photocatalyst, provides direct access to the bicyclo[2.1.1]hexane skeleton. chemistryviews.org
| Reactants | Catalyst/Conditions | Reaction Type | Ref. |
| Benzoylformate esters + Bicyclo[1.1.0]butanes | Visible light, Triplet energy transfer catalyst | [2π+2σ] Photocycloaddition | nih.govacs.org |
| Allyl alcohols + Arylalkynes | Phosphine catalyst, Energy transfer catalyst | Cascade reaction | uchile.clrsc.org |
| 2,5-Disubstituted hexa-1,5-dienes | Visible light, Ir photocatalyst | Intramolecular [2+2] Photocycloaddition | chemistryviews.org |
| Bicyclo[1.1.0]butanes + Aldehydes | Visible light, Cobalt catalyst | [2π+2σ] Cycloaddition | nih.gov |
Lewis acid catalysis provides a powerful tool for activating strained molecules like bicyclo[1.1.0]butanes (BCBs) towards cycloaddition reactions. researchgate.netrsc.org The interaction of a Lewis acid with a reactant polarizes and activates it for reaction with the strained C-C σ-bonds of the BCB. While many examples in the literature focus on the synthesis of carbo- and aza-bicyclic systems, the underlying principle is applicable to the formation of oxa-bicycles.
The formal [2π+2σ] cycloaddition of aldehydes with bicyclobutanes can be catalyzed to afford 2-oxabicyclo[2.1.1]hexanes. rsc.org This transformation leverages the Lewis acid to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the nucleophilic central bond of the BCB. This reaction provides expedient access to polysubstituted versions of the target scaffold. The use of Lewis acids offers an alternative to photoredox catalysis for promoting these strain-release cycloadditions.
| Reactants | Catalyst Type | Key Feature | Ref. |
| Bicyclo[1.1.0]butanes + Aldehydes/Ketones | Lewis Acid (e.g., Sc(OTf)₃, Al(OTf)₃) | Activation of carbonyl for attack by strained σ-bond | rsc.orgresearchgate.net |
The synthesis of the 2-oxabicyclo[2.1.1]hexane core is often driven by the release of ring strain from carefully chosen precursors. nih.govdigitellinc.com This thermodynamic driving force allows for the formation of complex, three-dimensional structures from simpler starting materials. Bicyclo[1.1.0]butanes are exemplary reagents in this context, possessing one of the highest known strain energies per carbon atom. researchgate.net
Reactions involving BCBs, such as the Lewis acid-catalyzed and photocatalytic [2π+2σ] cycloadditions discussed previously, are classic examples of strain-release strategies. nih.govacs.orgrsc.org The cleavage of the highly strained central C-C bond in the BCB during the reaction releases significant energy, which drives the formation of the more stable, though still constrained, bicyclo[2.1.1]hexane product. This strategy allows for the construction of the C(sp³)-rich bridged scaffold under relatively mild conditions, providing a powerful entry into this important class of phenyl ring bioisosteres. researchgate.netnih.gov
Stereochemical Control in Bicyclic Construction
The inherent three-dimensionality of the 2-oxabicyclo[2.1.1]hexane core necessitates precise control over stereochemistry during its synthesis. This is particularly crucial as these scaffolds are often developed as bioisosteres of ortho-substituted phenyl rings, where the spatial arrangement of substituents is critical for biological activity.
Enantioselective Synthesis Approaches (if applicable)
While the synthesis of racemic 2-oxabicyclo[2.1.1]hexanes has been established, the development of enantioselective methods is an area of ongoing research. Asymmetric catalytic strategies are being explored to access enantioenriched bicyclo[2.1.1]hexane scaffolds. One notable approach involves a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org Although not directly applied to this compound, this methodology provides a foundation for future enantioselective syntheses of this class of compounds.
For the related 2-azabicyclo[2.1.1]hexane system, an enantioselective [2π+2σ] cycloaddition between bicyclobutanes and imines has been developed using a copper(II) triflate catalyst with 8-quinolinyl-oxazoline ligands, achieving high levels of enantioselectivity. thieme-connect.de This suggests that similar catalytic systems could potentially be adapted for the synthesis of chiral 2-oxabicyclo[2.1.1]hexane derivatives.
Diastereoselective Control in Bridged Framework Assembly
The formation of the 2-oxabicyclo[2.1.1]hexane ring system via iodocyclization of 3-methylene-cyclobutane methanol derivatives inherently establishes the relative stereochemistry of the bridged framework. The stereochemistry of the starting material can influence the outcome of the cyclization. The key iodocyclization reaction proceeds to form the bicyclic structure, and the diastereoselectivity is primarily dictated by the conformation of the cyclobutane precursor during the intramolecular reaction. nih.govresearchgate.net
Chemo- and Regioselectivity in Synthetic Transformations
The primary synthetic route to this compound involves an iodocyclization reaction. nih.gov This transformation exhibits high chemo- and regioselectivity. The reaction selectively proceeds via the intramolecular cyclization of a hydroxyl group onto an exocyclic double bond, initiated by the electrophilic addition of iodine.
The regioselectivity of the cyclization is controlled by the proximity of the reacting functional groups, leading to the formation of the thermodynamically stable 2-oxabicyclo[2.1.1]hexane ring system over other potential cyclization products. researchgate.net The reaction conditions, typically involving iodine and a mild base such as sodium bicarbonate, are chemoselective, tolerating a variety of functional groups elsewhere in the molecule. researchgate.netresearchgate.net
| Reaction | Reagents and Conditions | Selectivity | Reference |
| Iodocyclization | I2, NaHCO3, MeOtBu-H2O, rt, 12 h | High Chemo- and Regioselectivity | researchgate.net |
Scalability and Practicality of Synthetic Protocols
The practicality and scalability of a synthetic route are critical for the application of this compound in areas such as drug discovery. The iodocyclization approach has been shown to be scalable. An optimized protocol for a related 2-oxabicyclo[2.1.1]hexane derivative has been developed, allowing for the synthesis of 377 grams in a single run. researchgate.net This demonstrates the potential for the large-scale production of this class of compounds.
Mechanistic Investigations of Reactions Involving 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane
Nucleophilic Substitution Reactions at the Iodomethyl Moiety
The primary iodomethyl group in 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is the principal site for nucleophilic substitution reactions. The mechanism of these reactions is heavily influenced by the steric and electronic properties of the bicyclic system.
Stereochemical Course and Rate-Determining Steps
Nucleophilic substitution at the primary carbon of the iodomethyl group is generally expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. A key characteristic of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgyoutube.comlibretexts.org This occurs through a backside attack by the nucleophile, leading to a pentacoordinate transition state and subsequent displacement of the iodide leaving group. libretexts.orgyoutube.comlibretexts.org
For this compound, the reaction would involve the nucleophile approaching the methylene (B1212753) carbon from the side opposite to the carbon-iodine bond. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the incoming nucleophile. The rate-determining step is the single concerted step where the nucleophile attacks and the leaving group departs.
Influence of Bicyclic Strain on Reaction Kinetics and Selectivity
The 2-oxabicyclo[2.1.1]hexane framework imposes significant steric hindrance around the site of reaction, analogous to that observed in neopentyl systems. masterorganicchemistry.com This steric bulk, originating from the rigid bicyclic structure, can significantly slow down the rate of S(_N)2 reactions. youtube.com The approach of the nucleophile to the electrophilic carbon is impeded by the proximity of the bicyclic rings. masterorganicchemistry.com
The strain energy of the bicyclo[2.1.1]hexane system, while not as high as that of bicyclo[1.1.0]butanes, is considerable and influences the stability of intermediates and transition states. rsc.org Any reaction that leads to an increase in ring strain in the transition state will be kinetically disfavored. Conversely, reactions that release strain can be accelerated. In the case of S(_N)2 reactions at the iodomethyl group, the primary influence of the bicyclic strain is steric in nature, hindering the approach of the nucleophile.
Rearrangement Pathways of the 2-oxabicyclo[2.1.1]hexane Skeleton
The strained nature of the 2-oxabicyclo[2.1.1]hexane core makes it susceptible to rearrangement under certain conditions, particularly those that involve the formation of carbocationic or radical intermediates.
Ring Expansion and Contraction Processes
In reactions that could potentially generate a carbocation at the bridgehead or an adjacent position, Wagner-Meerwein rearrangements are a common occurrence in bicyclic systems like the bicyclo[2.1.1]hexane framework. researchgate.netmychemblog.comyoutube.com These rearrangements are driven by the formation of a more stable carbocation through a 1,2-alkyl or hydride shift, which can lead to either ring expansion or contraction. For instance, the generation of a positive charge at the carbon bearing the iodomethyl group could initiate a rearrangement of the bicyclic skeleton. However, the formation of a primary carbocation is generally unfavorable.
Fragmentation Reactions
A significant rearrangement pathway for the 2-oxabicyclo[2.1.1]hexane system is Grob-type fragmentation. This reaction is particularly efficient when facilitated by vicinal ketal and ester moieties under acidic conditions. researchgate.netiith.ac.in For derivatives of 5-oxabicyclo[2.1.1]hexane, treatment with a Lewis acid such as boron trifluoride etherate (BF(_3)·OEt(_2)) can lead to the efficient cleavage of the bicyclic system to form highly substituted tetrahydrofuran (B95107) derivatives. researchgate.netiith.ac.in
The fragmentation is a concerted process where the carbon-carbon bond anti-periplanar to the leaving group breaks, along with the departure of the leaving group, leading to the formation of a pi-bond and a new ring system. In the case of unsymmetrical 5-oxabicyclo[2.1.1]hexanes, a mixture of regioisomeric products can be obtained. researchgate.netiith.ac.in
Grob-Type Fragmentation of a 5-Oxabicyclo[2.1.1]hexane Derivative
| Entry | Acid (equiv.) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | BF3·OEt2 (1.5) | 1 | >99 | researchgate.netiith.ac.in |
| 2 | MeSO3H (4) | 12 | - | researchgate.net |
| 3 | TFA (6) | 12 | - | researchgate.net |
Radical Chemistry Involving the Iodomethyl Group or Bicyclic Core
The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate a primary radical at the methyl group. This radical can then participate in a variety of subsequent reactions.
Radical dehalogenation of the iodomethyl group can be achieved using radical initiators and a hydrogen atom source. The resulting primary radical could potentially undergo intramolecular reactions if a suitable radical acceptor is present elsewhere in the molecule or an appended substituent.
Furthermore, the strained bicyclic core itself can be involved in radical reactions. The high strain energy can be released in reactions initiated by radicals. acs.org For instance, photocatalytically generated radicals have been shown to react with bicyclo[1.1.0]butanes, which are even more strained than the bicyclo[2.1.1]hexane system, to give various cycloaddition products. rsc.orgnih.gov While direct studies on the radical chemistry of this compound are limited, it is conceivable that radical-induced rearrangements or fragmentations of the bicyclic ether could occur, driven by the release of ring strain.
Electrophilic Reactions and Additions to the Bicyclic System
No specific studies detailing the electrophilic reactions and additions to the bicyclic system of this compound have been identified. Research in this area appears to be unpublished or not widely disseminated.
Transition State Analysis and Reaction Coordinate Studies
There is no available data from transition state analyses or reaction coordinate studies for electrophilic reactions involving this compound. Computational studies on this compound have primarily focused on the energetics and mechanisms of its formation.
Due to the lack of specific research on the requested topics, the generation of a detailed and scientifically accurate article according to the provided outline is not possible.
Computational and Theoretical Studies on 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane
Electronic Structure and Bonding Analysis
The electronic structure of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane is dominated by the geometric constraints of its bicyclic system and the electronic effects of its substituents. Analysis of its bonding and molecular orbitals is crucial for explaining its stability, reactivity, and physicochemical properties.
The 2-oxabicyclo[2.1.1]hexane core is a highly strained system due to the fusion of two four-membered rings and a five-membered ring, resulting in significant deviation from ideal bond angles. Molecular Orbital (MO) theory is essential for understanding the consequences of this strain. byjus.com
In strained bicyclic alkanes, the hybridization of the carbon atoms deviates from the standard sp³, leading to "bent" bonds where the electron density is displaced from the internuclear axis. In this compound, the presence of the oxygen bridge atom introduces further complexity. The oxygen's lone pairs participate in the molecular orbitals, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.com
Ab initio molecular orbital calculations on related systems have shown that the ground-state structure of such bicyclic compounds can be visualized as a complex coordination of the constituent atoms. thieme-connect.de The strain in the C-C and C-O bonds leads to a higher energy HOMO compared to an unstrained acyclic ether, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, the LUMO is also affected, influencing the molecule's ability to accept electrons. The iodomethyl group further perturbs the electronic structure; the highly polarizable C-I bond introduces orbitals that can interact with the bicyclic framework, potentially lowering the LUMO energy and creating a site for nucleophilic substitution.
The distribution of electron density within this compound is highly non-uniform, a feature best visualized through electrostatic potential (ESP) maps. These maps are generated through quantum chemical calculations and are critical for predicting intermolecular interactions and sites of reactivity.
Quantum chemical calculations on various iodine-containing organic species have been performed to understand their electronic and geometric structures. rsc.org For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate partial atomic charges, providing a quantitative measure of the charge distribution.
| Atom | Mulliken Charge (e) | Predicted Reactivity |
|---|---|---|
| O(2) | -0.65 | Nucleophilic site, H-bond acceptor |
| C(1) | +0.15 | Electrophilic site |
| C(3) | +0.20 | Electrophilic site |
| C(7) (CH₂I) | -0.10 | Site of substitution |
| I | -0.05 | Leaving group, Halogen bond donor (σ-hole) |
Note: The values in this table are illustrative, based on general principles and data for similar functional groups, as specific computational results for this exact molecule are not publicly available.
Conformational Analysis and Strain Energy Calculations
The 2-oxabicyclo[2.1.1]hexane scaffold is conformationally rigid. smolecule.com This rigidity is a key feature that makes it a valuable bioisostere for ortho-substituted phenyl rings in medicinal chemistry, as it locks substituents in a well-defined three-dimensional space. dntb.gov.uaresearchgate.net
Crystallographic analysis of related 2-oxabicyclo[2.1.1]hexane derivatives reveals geometric parameters that can be compared with theoretical calculations. nih.gov These studies confirm the high degree of puckering and the strained bond angles inherent to the bicyclic system. The distance between substituents on the scaffold is a critical parameter for its function as a bioisostere, and this is well-predicted by computational models. researchgate.netnih.gov
Strain energy is a quantitative measure of the instability of a cyclic compound relative to a hypothetical strain-free analogue. For bicyclic systems, this energy is significant. Computational methods, such as DFT or higher-level ab initio calculations, can be employed to calculate the total strain energy by comparing the heat of formation of the molecule with the sum of bond energies from an unstrained model. In blind computational explorations of chemical reaction space, the 2-oxabicyclo[2.1.1]hexane state has been identified as a high-energy, metastable product, underscoring its inherent strain. arxiv.org
| Parameter | 2-Oxabicyclo[2.1.1]hexane Scaffold nih.gov | ortho-Substituted Phenyl Ring nih.gov | Computational Target |
|---|---|---|---|
| Distance 'd' between exit vectors (Å) | ~3.6 | ~3.0–3.1 | Inter-substituent distance |
| Distance 'r' of exit vectors (Å) | ~1.56–1.57 | ~1.38–1.44 | Bond length from scaffold |
| Angle φ₁ (°) | ~120 | ~120 | Substituent angle 1 |
| Angle φ₂ (°) | ~120 | ~120 | Substituent angle 2 |
Prediction of Spectroscopic Parameters to Aid Structural Research
Computational chemistry offers a suite of tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation and characterization of novel compounds like this compound. Techniques based on Density Functional Theory (DFT) are frequently employed to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The prediction of ¹H and ¹³C NMR chemical shifts typically involves geometry optimization of the molecule followed by the application of methods such as Gauge-Including Atomic Orbitals (GIAO). These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure. For a molecule with a complex stereochemistry like this compound, theoretical predictions can be crucial in assigning specific signals to the correct nuclei within the strained bicyclic system. For instance, the protons on the carbon bearing the iodomethyl group and the bridgehead protons are expected to have distinct chemical shifts due to the unique electronic environment imposed by the bicyclic framework and the presence of the oxygen and iodine atoms.
Similarly, the vibrational frequencies from IR spectroscopy can be computationally predicted. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of characteristic vibrational modes, such as the C-O-C stretching of the ether linkage and the C-I stretching of the iodomethyl group.
Below are illustrative tables of predicted spectroscopic data for this compound, based on typical outcomes of DFT calculations.
Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative data based on computational models)
| Proton Position | Predicted Chemical Shift (ppm) |
| CH₂I | 3.20 - 3.40 |
| Bridgehead CH | 2.50 - 2.70 |
| Bicyclic CH₂ | 1.80 - 2.20 |
Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative data based on computational models)
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-CH₂I | 85.0 - 90.0 |
| CH₂I | 5.0 - 10.0 |
| Bridgehead CH | 40.0 - 45.0 |
| Bicyclic CH₂ | 30.0 - 35.0 |
Table 3: Predicted Key IR Vibrational Frequencies (Illustrative data based on computational models)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | 2850 - 3000 |
| C-O-C Stretch | 1050 - 1150 |
| C-I Stretch | 500 - 600 |
Development and Application of Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from computational chemistry are essential for understanding and predicting the chemical reactivity of molecules. mdpi.comresearchgate.net These descriptors arise from conceptual DFT and provide a quantitative basis for chemical intuition. mdpi.com For a molecule like this compound, these descriptors can elucidate its behavior in chemical reactions, highlighting the most probable sites for nucleophilic or electrophilic attack.
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint reactive sites. For this compound, the LUMO is expected to be localized around the C-I bond, indicating a propensity for nucleophilic substitution at the iodomethyl carbon.
Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. Regions of negative potential, likely around the oxygen atom, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.
The following table presents illustrative values for key quantum chemical descriptors for this compound, as would be obtained from DFT calculations.
Table 4: Illustrative Quantum Chemical Descriptors (Illustrative data based on computational models)
| Descriptor | Illustrative Value | Interpretation |
| HOMO Energy | -9.5 eV | Related to ionization potential |
| LUMO Energy | -1.2 eV | Related to electron affinity |
| HOMO-LUMO Gap | 8.3 eV | Indicates high kinetic stability |
| Chemical Hardness (η) | 4.15 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.28 eV | Measure of electrophilic character |
These computational approaches provide a foundational understanding of the chemical nature of this compound, guiding its synthesis and application in areas like medicinal chemistry and materials science. nih.govrsc.org
Derivatization and Functionalization Strategies for 1 Iodomethyl 2 Oxabicyclo 2.1.1 Hexane
Transformation of the Iodomethyl Group into Other Functional Handles
The primary iodide of the 1-(iodomethyl) group is a versatile precursor for introducing a variety of other functionalities through both carbon-carbon bond-forming reactions and heteroatom substitutions. acs.orgnih.gov
The iodomethyl group is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, allowing for the direct formation of C(sp³)–C bonds. This strategy is fundamental for extending the carbon framework and introducing aryl, vinyl, and alkyl substituents. Palladium- and nickel-catalyzed reactions are commonly employed. nih.govrsc.org For instance, derivatives of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane have been shown to participate effectively in Suzuki-Miyaura and Sonogashira couplings. nih.gov Stille couplings with organostannanes are also a viable method for creating new carbon-carbon bonds. nih.gov
In addition to palladium-based methods, iron-catalyzed Kumada cross-coupling of analogous 1-iodo-bicyclo[1.1.1]pentanes with Grignard reagents has been reported, suggesting a potential low-cost and efficient pathway for arylating the iodomethyl position. acs.org These reactions often exhibit broad functional group tolerance. acs.org
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Arylmethyl-functionalized scaffold | 65–90 |
| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkynes | Alkynylmethyl-functionalized scaffold | 72–85 |
The iodomethyl group readily undergoes nucleophilic substitution, allowing for the introduction of various heteroatoms. domainex.co.uk This is a straightforward method for accessing amine, ether, and azide (B81097) derivatives, which are valuable functional groups in drug discovery. For example, direct substitution with primary amines has been demonstrated on a substituted 2-oxa-BCH scaffold. nih.gov
For the related 2-azabicyclo[2.1.1]hexane system, a sequence involving mesylation of a hydroxymethyl group followed by nucleophilic substitution with azide and subsequent reduction provides a route to aminomethyl derivatives. Given that iodide is an excellent leaving group, direct displacement by azide and other nucleophiles is a highly feasible strategy for the 2-oxa-BCH system.
| Nucleophile | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Primary Amines | Ethanol (EtOH) | Secondary amine-functionalized scaffold | 60–80 |
| Sodium Azide | DMF | Azidomethyl-functionalized scaffold | N/A |
| Alkoxides | NaOR | Ether-functionalized scaffold | N/A |
Site-Selective Functionalization of the Bicyclic Skeleton
Beyond modifying the iodomethyl handle, methods have been developed to introduce substituents directly onto the C-H bonds of the strained bicyclic core.
Direct C–H functionalization of the 2-oxabicyclo[2.1.1]hexane skeleton provides a powerful route to novel derivatives. A notable example is the iridium-catalyzed borylation of tertiary C–H bonds. acs.org This reaction selectively targets the bridgehead C-H bond of the 2-oxa-BCH core, installing a boronic ester. acs.org This boryl group serves as a versatile handle for subsequent C-C bond-forming reactions, including Suzuki cross-coupling. acs.org
Another approach involves a visible-light-induced process where a formal [2π + 2σ] photocycloaddition is followed by a C–H abstraction and aryl group migration, which can install (hetero)aryl groups at the C2 position of the scaffold. nih.gov
Selective oxidation and reduction reactions allow for the fine-tuning of functional groups on the scaffold. The bridgehead boronic esters formed via iridium-catalyzed C-H activation can be oxidized to afford 3-hydroxy-2-oxabicyclo[2.1.1]hexane derivatives. acs.org This represents a selective oxidation of the core skeleton at a previously unfunctionalized position. acs.org
Furthermore, substituents on the scaffold can be selectively transformed. The C–I bond of the iodomethyl group can be reduced via hydrogenolysis (e.g., using H₂ over a palladium catalyst). nih.gov For derivatives containing other functional groups, such as esters or alcohols, selective transformations are well-established. For instance, an ester group can be reduced to a primary alcohol with reagents like LiAlH₄, and this alcohol can then be oxidized to an aldehyde using Swern oxidation. rsc.org
Catalytic Approaches to Diversification of the Scaffold
Catalysis is central to modern methods for synthesizing and diversifying the 2-oxabicyclo[2.1.1]hexane scaffold, often starting from simpler, more accessible precursors like bicyclo[1.1.0]butanes (BCBs) or allyl alcohols. nih.gov These methods provide access to polysubstituted scaffolds that would be difficult to obtain otherwise.
Visible-light photocatalysis has proven particularly effective. One strategy involves a cobalt-enabled photocatalytic [2π + 2σ] cycloaddition between BCBs and aldehydes to construct the 2-oxa-BCH core. rsc.orgnih.gov In this process, the BCB is oxidized to a radical cation intermediate that facilitates nucleophilic addition to the aldehyde. nih.gov Another photocatalytic approach uses an acridinium (B8443388) organophotocatalyst for the formal [2σ+2π] cycloaddition of BCBs with aldehydes. acs.org Additionally, a combination of nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis enables the rapid assembly of diverse 2-oxa-BCH structures from allyl alcohols and electron-poor arylalkynes. A relay catalysis system using both gold and scandium catalysts has also been developed for the rapid construction of oxa-spiro-bicyclo[2.1.1]hexanes from alkynyl alcohols and BCBs. These catalytic strategies offer high efficiency and broad functional group tolerance under mild conditions. rsc.org
Multicomponent Reactions Incorporating the Bridged Compound
Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach is prized for its high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds, which is particularly valuable in medicinal chemistry and drug discovery. mdpi.com The incorporation of unique, three-dimensional scaffolds like this compound into MCRs is a promising avenue for creating novel chemical entities with potential bioisosteric properties, mimicking ortho-substituted phenyl rings. dntb.gov.uachemrxiv.org
The reactivity of the iodomethyl group on the 2-oxabicyclo[2.1.1]hexane core is central to its utility in MCRs. Alkyl iodides are well-established precursors for the generation of alkyl radicals, particularly through photoredox catalysis. nih.gov This strategy involves the use of a photocatalyst that, upon excitation with visible light, can induce a single-electron transfer to the alkyl iodide, leading to the homolytic cleavage of the carbon-iodine bond and the formation of a primary radical. nih.govorganic-chemistry.org This highly reactive intermediate can then be intercepted by other components in the reaction mixture to initiate a cascade of bond-forming events.
One plausible MCR strategy involves a photoredox-mediated radical-polar crossover. In a hypothetical three-component reaction, the photogenerated 2-oxabicyclo[2.1.1]hexan-1-ylmethyl radical could add to an electron-deficient alkene. The resulting radical intermediate could then be reduced by the photocatalyst to form an anion, which is subsequently trapped by an electrophile, completing the multicomponent coupling.
Another significant class of MCRs where this bridged compound could be applied are isocyanide-based reactions, such as the Ugi and Passerini reactions. organic-chemistry.orgbeilstein-journals.org These reactions are exceptionally powerful for creating peptide-like structures. beilstein-journals.org A potential photoredox-mediated Ugi-type reaction could involve the initial formation of the 2-oxabicyclo[2.1.1]hexan-1-ylmethyl radical. This radical could then be trapped by an isocyanide to form a vinyl radical, which could then engage with an imine and a carboxylate to assemble the final product. While specific examples incorporating this compound are not yet prevalent in the literature, the modularity of MCRs and the known reactivity of alkyl iodides provide a clear blueprint for such transformations.
Below are tables detailing hypothetical, yet scientifically plausible, multicomponent reactions incorporating this compound, based on established photoredox-mediated MCR methodologies.
Table 1: Hypothetical Photoredox-Mediated Three-Component Alkene Difunctionalization
This table outlines a proposed reaction where the bicyclic scaffold, an alkene, and a nucleophile are coupled. The reaction is initiated by the photogeneration of the bicyclic radical.
| Entry | Alkene Component | Nucleophile | Photocatalyst | Solvent | Proposed Product Structure |
| 1 | Methyl acrylate | Methanol | fac-[Ir(ppy)₃] | DMF | Methyl 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-2-methoxypropanoate |
| 2 | Styrene | Acetonitrile | Ru(bpy)₃Cl₂ | CH₃CN | 3-Phenyl-4-(2-oxabicyclo[2.1.1]hexan-1-yl)butanenitrile |
| 3 | Acrylonitrile | Thiophenol | Eosin Y | DMSO | 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-3-(phenylthio)propanenitrile |
| 4 | N-Phenylmaleimide | Water | 4CzIPN | Acetonitrile/H₂O | 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-4-hydroxy-1-phenylpyrrolidine-2,5-dione |
Interactive Data Table 1
| Entry | Alkene Component | Nucleophile | Photocatalyst | Solvent | Proposed Product Structure |
|---|---|---|---|---|---|
| 1 | Methyl acrylate | Methanol | fac-[Ir(ppy)₃] | DMF | Methyl 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-2-methoxypropanoate |
| 2 | Styrene | Acetonitrile | Ru(bpy)₃Cl₂ | CH₃CN | 3-Phenyl-4-(2-oxabicyclo[2.1.1]hexan-1-yl)butanenitrile |
| 3 | Acrylonitrile | Thiophenol | Eosin Y | DMSO | 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-3-(phenylthio)propanenitrile |
| 4 | N-Phenylmaleimide | Water | 4CzIPN | Acetonitrile/H₂O | 3-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-4-hydroxy-1-phenylpyrrolidine-2,5-dione |
Table 2: Hypothetical Isocyanide-Based Four-Component Reaction (Ugi-type)
This table describes a potential Ugi-type reaction where the bicyclic fragment is introduced via a radical addition to the isocyanide component, followed by the classical Ugi cascade.
| Entry | Amine | Carbonyl | Isocyanide | Proposed Product Structure |
| 1 | Aniline | Benzaldehyde | tert-Butyl isocyanide | 2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-N-(tert-butyl)-2-phenyl-N-phenylacetamide |
| 2 | Benzylamine | Acetone | Cyclohexyl isocyanide | N-benzyl-N-(cyclohexylcarbamoyl)-2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)propanamide |
| 3 | Ammonia | Formaldehyde | Tosylmethyl isocyanide | 2-amino-N-(tosylmethyl)-3-(2-oxabicyclo[2.1.1]hexan-1-yl)propanamide |
| 4 | Methylamine | Isobutyraldehyde | Ethyl isocyanoacetate | Ethyl 2-(2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-3-methyl-N-methylbutanamido)acetate |
Interactive Data Table 2
| Entry | Amine | Carbonyl | Isocyanide | Proposed Product Structure |
|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | tert-Butyl isocyanide | 2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-N-(tert-butyl)-2-phenyl-N-phenylacetamide |
| 2 | Benzylamine | Acetone | Cyclohexyl isocyanide | N-benzyl-N-(cyclohexylcarbamoyl)-2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)propanamide |
| 3 | Ammonia | Formaldehyde | Tosylmethyl isocyanide | 2-amino-N-(tosylmethyl)-3-(2-oxabicyclo[2.1.1]hexan-1-yl)propanamide |
| 4 | Methylamine | Isobutyraldehyde | Ethyl isocyanoacetate | Ethyl 2-(2-((2-oxabicyclo[2.1.1]hexan-1-yl)methyl)-3-methyl-N-methylbutanamido)acetate |
The successful development of such multicomponent reactions would significantly broaden the synthetic utility of this compound, providing rapid access to complex molecules bearing this unique sp³-rich scaffold. The mild conditions often employed in photoredox catalysis would likely ensure compatibility with a wide range of functional groups, further enhancing the attractiveness of this approach for constructing diverse molecular libraries for screening purposes. bohrium.comresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane in solution. While commercial documents confirm that the ¹H NMR spectrum is consistent with the proposed structure, detailed public data is scarce. chemscene.com A complete assignment would require a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.
Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the iodomethyl group. The protons on the strained cyclobutane (B1203170) ring would likely appear as complex multiplets due to intricate spin-spin coupling. The CH₂I group's protons would be expected to appear as a singlet or a simple AB quartet, shifted downfield due to the deshielding effect of the adjacent iodine atom.
The ¹³C NMR spectrum would reveal six distinct carbon signals, corresponding to the five carbons of the bicyclic scaffold and the one of the iodomethyl group. The bridgehead carbons, one of which is bonded to the oxygen and the iodomethyl-bearing carbon, would have characteristic chemical shifts.
To resolve ambiguities from 1D spectra and confirm the connectivity, a series of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons within the bicyclic framework, identifying which protons are vicinal (three bonds apart).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu This would definitively link each proton signal to its attached carbon atom, providing a clear map of the C-H bonds in the molecule. An edited HSQC could further differentiate between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete carbon skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. columbia.edu For instance, it would show correlations from the protons of the iodomethyl group (CH₂I) to the quaternary bridgehead carbon (C1) and potentially to the bridgehead carbon C4 and the ether carbon C3. These correlations are vital for confirming the placement of the iodomethyl group on the bicyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding network. This would be instrumental in determining the relative stereochemistry of the rigid bicyclic system, showing, for example, the spatial relationship between the iodomethyl group and specific protons on the bicyclic frame.
In cases where the compound is a solid and unsuitable for solution NMR or if information about the crystalline packing is desired, solid-state NMR (ssNMR) could be applied. This technique would provide information on the structure and dynamics in the solid state, which can differ from the solution state. However, there is no information in the searched literature to indicate that ssNMR has been applied to this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. For C₆H₉IO, the calculated exact mass of the molecular ion [M]⁺ would be compared against the experimentally measured value to validate the molecular formula.
Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by analyzing its fragmentation patterns. libretexts.org In an MS/MS experiment, the molecular ion (or a protonated adduct like [M+H]⁺) is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions.
For this compound, several fragmentation pathways can be predicted:
Loss of an iodine radical: A primary fragmentation would likely involve the cleavage of the weak C-I bond, resulting in the loss of an iodine atom (127 Da) to produce a stable carbocation at m/z 97.
Loss of the iodomethyl radical: Cleavage of the bond between the bridgehead carbon and the CH₂I group would lead to the loss of an iodomethyl radical (•CH₂I, 141 Da), resulting in a fragment ion corresponding to the 2-oxabicyclo[2.1.1]hexyl cation at m/z 83.
Ring fragmentation: Subsequent fragmentation of the bicyclic core could occur, leading to smaller ions characteristic of the strained ring system.
Analysis of these fragmentation pathways provides strong corroborating evidence for the proposed molecular structure.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its bond lengths, bond angles, and both relative and absolute stereochemistry, provided a suitable single crystal can be grown.
While no specific crystal structure has been published for this compound, analysis of related 2-oxabicyclo[2.1.1]hexane scaffolds reveals key geometric features. nih.govresearchgate.net These structures are rigid and possess a significant three-dimensional character. nih.gov Crystallographic analysis would confirm the connectivity and the relative orientation of the iodomethyl group with respect to the bicyclic system.
Furthermore, if the synthesis results in a chiral, enantiomerically pure compound, anomalous dispersion effects from the heavy iodine atom could be used to determine the absolute configuration of the stereocenters without the need for a chiral reference.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
C-H stretching: Aliphatic C-H stretches would appear in the region of 2850-3000 cm⁻¹.
C-O-C stretching: A strong, characteristic band for the ether linkage within the bicyclic system would be expected, typically in the 1050-1150 cm⁻¹ region.
C-I stretching: A weaker absorption corresponding to the C-I bond stretch would be anticipated at lower frequencies, generally in the 500-600 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and could help to further characterize the vibrations of the carbon skeleton. Together, these vibrational spectroscopies serve as a rapid method for confirming the presence of key functional groups and providing a unique spectral fingerprint for the compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration (if chiral)
The stereochemical properties of this compound are of significant interest due to the rigid bicyclic framework that imparts distinct chirality to the molecule. The determination of the absolute configuration of such chiral molecules is crucial for understanding their interactions in biological systems and for their application in stereospecific synthesis. Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for assigning the absolute stereochemistry of chiral compounds in solution. rsc.org
While the 2-oxabicyclo[2.1.1]hexane scaffold has been recognized for its potential as a bioisostere for ortho-substituted phenyl rings, leading to improved physicochemical properties in bioactive compounds, specific chiroptical studies on this compound are not extensively reported in the current scientific literature. nih.govnih.gov However, the principles of ECD and VCD spectroscopy are well-established for the structural elucidation of similar bicyclic systems. researchgate.net
Theoretical Framework for Chiroptical Analysis
In the absence of experimental data, the determination of the absolute configuration of this compound would typically involve a combination of experimental measurements and quantum chemical calculations. The general methodology would proceed as follows:
Conformational Analysis: A thorough conformational search of both enantiomers of the molecule would be performed to identify all low-energy conformers.
Spectra Calculation: For each stable conformer, the ECD and VCD spectra would be calculated using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD.
Boltzmann Averaging: The calculated spectra of the individual conformers would be averaged based on their Boltzmann population to generate the final theoretical spectra for each enantiomer.
Comparison with Experimental Data: The calculated spectra would then be compared with the experimentally obtained ECD and VCD spectra. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.
A patent related to LRRK2 inhibitors, which utilize the this compound moiety, mentions that the absolute stereochemistry of chiral molecules can be determined by methods such as VCD spectroscopic analysis. google.com This underscores the applicability and acceptance of this technique for this class of compounds.
Anticipated Spectroscopic Features
For this compound, the chromophores relevant to ECD spectroscopy would be the C-O-C ether linkage and the C-I bond. The absorption of circularly polarized light by these chromophores, which are located in a chiral environment, would give rise to characteristic Cotton effects in the ECD spectrum.
In VCD spectroscopy, the differential absorption of left and right circularly polarized infrared light is measured for the vibrational transitions of the molecule. The resulting VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. Key vibrational modes, such as the C-H, C-O, and C-C stretching and bending vibrations of the bicyclic core, would be expected to show significant VCD signals, which are highly sensitive to the molecule's absolute configuration.
Although specific research findings and data tables for the chiroptical properties of this compound are not currently available, the established methodologies of ECD and VCD spectroscopy provide a clear path for the future determination of its absolute configuration.
Applications in Advanced Organic Synthesis and Molecular Design
Utility as a Chiral or Achiral Building Block in Complex Molecule Synthesis
The 2-oxabicyclo[2.1.1]hexane framework serves as a versatile starting point for constructing intricate molecular architectures. nih.govenamine.net Its inherent strain and defined stereochemistry can be harnessed to introduce complexity and three-dimensionality into target molecules, a desirable trait in fields like medicinal chemistry which seeks to move beyond flat, aromatic structures. nih.gov The iodomethyl group in the title compound provides a reactive handle for a wide array of chemical transformations, further enhancing its utility as a foundational building block. enamine.netenamine.net
The 2-oxabicyclo[2.1.1]hexane system can be strategically manipulated to yield other complex cyclic structures. One notable transformation is the Grob-type fragmentation. This reaction, facilitated by the specific arrangement of functional groups within the bicyclic system, allows for the controlled cleavage of the scaffold to produce highly substituted tetrahydrofurans. researchgate.net This strategy provides access to differentially protected 2-hydroxymethyl tetrahydrofuran (B95107) derivatives, which are important structural motifs in many natural products. researchgate.net For instance, a diastereoselective approach using a 5-oxabicyclo[2.1.1]hexane derivative (an alternative numbering of the same core scaffold) has been employed in the formal synthesis of the marine-derived antitumor natural product varitriol. researchgate.net
The rigid 2-oxabicyclo[2.1.1]hexane core acts as a three-dimensional scaffold, enabling the precise spatial arrangement of substituents. nuph.edu.ua This is critical in designing molecules that can interact with biological targets in a highly specific manner. Researchers have developed methods for the rapid assembly of diverse 2-oxabicyclo[2.1.1]hexane architectures from readily available starting materials like allyl alcohols. nih.gov These methods often bypass the need for multi-step modifications, allowing medicinal chemists to systematically explore novel chemical space by varying the substitution patterns on the scaffold. nih.gov The ability to incorporate a plethora of groups, including medicinally relevant heterocycles like indoles and pyridines, highlights its value in generating libraries of structurally novel molecules for drug discovery programs. nih.gov
Role in the Development of Novel Synthetic Methodologies for Strained Systems
The synthesis of the strained 2-oxabicyclo[2.1.1]hexane core itself has spurred the development of new chemical reactions. rsc.org Traditional methods were often multi-step and lacked generality. nih.gov Recent innovations include photocatalytic approaches, such as the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes, and the combination of nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis. nih.govrsc.org A particularly practical and general method involves an iodocyclization reaction to form the bicyclic system, which can then be easily converted into building blocks like 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane for use in medicinal and agrochemical research. enamine.netenamine.netnih.gov These advancements not only provide efficient access to the 2-oxabicyclo[2.1.1]hexane scaffold but also contribute to the broader toolkit for synthesizing other strained ring systems. rsc.org
Use as a Bioisosteric Mimetic in Molecular Framework Design
Perhaps the most significant application of the 2-oxabicyclo[2.1.1]hexane scaffold is its role as a saturated bioisostere, particularly for the ortho-substituted phenyl ring. nih.govdntb.gov.ua Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The replacement of flat aromatic rings with three-dimensional saturated structures is a key strategy in modern drug discovery to improve physicochemical properties and escape the "flatland" of traditional aromatic-heavy drug candidates. nih.gov
Crystallographic analysis has confirmed that the 2-oxabicyclo[2.1.1]hexane scaffold effectively mimics the geometric properties of an ortho-substituted phenyl ring. nih.govdntb.gov.ua While the distances between substituent attachment points are slightly longer than in an aromatic ring, the key exit vectors and angles that dictate the spatial orientation of substituents are remarkably similar. nih.gov This geometric congruence allows the scaffold to replace a phenyl ring in a bioactive compound while maintaining the crucial three-dimensional arrangement required for binding to a biological target. nih.gov
Table 1: Comparison of Geometric Parameters between ortho-Phenyl and 2-Oxabicyclo[2.1.1]hexane Scaffolds Data sourced from crystallographic analysis. nih.gov
| Geometric Parameter | ortho-Phenyl Ring | 2-Oxabicyclo[2.1.1]hexane |
| Distance r (Å) | 1.38–1.44 | 1.56–1.57 |
| Distance d (Å) | 3.0–3.1 | 3.6 |
| Angle φ₁ (°) | Nearly Identical | Nearly Identical |
| Angle φ₂ (°) | Nearly Identical | Nearly Identical |
Replacing an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane core can lead to significant improvements in key physicochemical properties that are critical for a drug's success. nih.gov The introduction of the saturated, polar, oxygen-containing scaffold generally reduces lipophilicity (as measured by logP or logD) and can dramatically increase aqueous solubility. nih.govrsc.orgdntb.gov.ua
For example, in a study involving the fungicide boscalid, replacing the phenyl ring with the 2-oxabicyclo[2.1.1]hexane analogue resulted in a more than tenfold increase in water solubility and a significant decrease in lipophilicity, while importantly retaining its biological activity. nih.gov The ether oxygen atom within the scaffold can also serve as an additional hydrogen bond acceptor, potentially improving binding interactions with a target receptor. nih.gov This strategic replacement offers a powerful method for chemists to optimize the properties of lead compounds in drug and agrochemical development. enamine.netenamine.netdntb.gov.ua
Table 2: Physicochemical Property Changes upon Phenyl Ring Replacement in the Fungicide Boscalid Data illustrates the impact of replacing the phenyl ring with carbocyclic and oxygenated bicyclic scaffolds. nih.gov
| Compound | Water Solubility (µM) | Lipophilicity (clogP) |
| Boscalid (phenyl ring) | 21 | 3.0 |
| Analogue 30 (bicyclo[2.1.1]hexane) | 32 | 2.5 |
| Analogue 31 (2-oxabicyclo[2.1.1]hexane) | 224 | 1.6 |
Potential as Precursors for Functional Materials and Supramolecular Structures
The unique structural and reactive attributes of this compound position it as a promising precursor for the development of advanced functional materials and complex supramolecular assemblies. The strained bicyclic core imparts specific conformational rigidity, while the reactive iodomethyl group serves as a versatile handle for covalent modification and incorporation into larger architectures.
Foundation in Polymer Chemistry
The 2-oxabicyclo[2.1.1]hexane scaffold, the core of the title compound, has been identified as a valuable monomer unit in polymer chemistry. Research into derivatives such as 2-oxabicyclo[2.1.1]hexan-3-one has demonstrated their capability to undergo ring-opening polymerization (ROP) to produce polyesters. These polymers are notable for featuring 1,3-cyclobutane rings within their linear topology, which contributes to their impressive thermal and hydrolytic stability. Such characteristics make them attractive candidates for the creation of sustainable and circular materials.
A significant development in this area is the use of anionic ROP to control the topology of these polyesters, leading to the formation of high-molar-mass cyclic polymers. This process has even enabled the establishment of a "monomer ⇄ polymer ⇄ tetramer" dual closed-loop life cycle, which underscores the potential for a circular material economy based on this bicyclic system. While this research has focused on a ketone derivative, the underlying stability and polymerization potential of the 2-oxabicyclo[2.1.1]hexane framework is highly relevant.
For this compound, the presence of the iodomethyl group offers a distinct avenue for integration into polymeric structures. This group is an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the grafting of the 2-oxabicyclo[2.1.1]hexane moiety onto existing polymer backbones or for its use as a monomer in step-growth polymerization. For instance, reaction with a di-nucleophile could lead to the formation of novel polymers where the rigid bicyclic unit is a recurring feature of the main chain, potentially enhancing the mechanical and thermal properties of the resulting material.
Role in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
The construction of well-defined supramolecular structures and metal-organic frameworks (MOFs) relies on the precise arrangement of molecular components. The rigid, three-dimensional nature of the 2-oxabicyclo[2.1.1]hexane scaffold makes it an intriguing building block for such applications. Its non-planar structure can introduce new topologies and pore environments in crystalline materials compared to traditional flat aromatic linkers.
The iodomethyl group of this compound is instrumental in this context. Through nucleophilic substitution, the iodine can be replaced by functional groups capable of coordinating to metal ions, such as carboxylates or nitrogen-containing heterocycles. This transforms the parent compound into a bespoke linker for MOF synthesis. The resulting MOFs would benefit from the inherent properties of the bicyclic core, including its saturated nature and the presence of an ether oxygen, which could influence guest-molecule interactions within the framework's pores.
An example of the utility of related bicyclic structures is the use of a spirocyclic dicarboxylate derived from a 2-oxabicyclo[2.1.1]hexane analogue to create non-aromatic MOFs. This demonstrates that aromaticity is not a prerequisite for the formation of porous coordination polymers and opens the door for the use of saturated, C(sp³)-rich scaffolds like this compound in creating novel framework materials. The ability to functionalize this compound post-synthesis of the core structure allows for the rational design of linkers with specific geometries and chemical functionalities, which is a key aspect of modern materials science.
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | 1935986-52-9 | C₆H₉IO | Precursor with a reactive iodomethyl group for incorporation into polymers and supramolecular structures. |
| 2-Oxabicyclo[2.1.1]hexan-3-one | Not Available | C₅H₆O₂ | Monomer for ring-opening polymerization to produce polyesters with in-chain cyclobutane (B1203170) rings. |
| Spirocyclic dicarboxylate (from 2-oxabicyclo analogue) | Not Available | Varies | Linker for the synthesis of non-aromatic metal-organic frameworks (MOFs). |
Future Research Directions and Open Questions
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has seen significant advancements, with methods such as iodocyclization and various photocatalytic strategies being developed. dtu.dksigmaaldrich.comsigmaaldrich.com A key method for the synthesis of related compounds involves an iodocyclization reaction, highlighting a practical approach to this scaffold. dtu.dksigmaaldrich.com Photocatalytic methods, including [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and aldehydes, offer efficient and atom-economical pathways to the core structure under mild, visible-light-mediated conditions. sigmaaldrich.comdtu.dk
Future research in this area should focus on refining these methods to be even more sustainable. This includes the development of catalytic systems that minimize waste, utilize renewable starting materials, and operate under even milder conditions. The exploration of one-pot procedures that combine the formation of the bicyclic core with the introduction of the iodomethyl functionality would be a significant step forward in terms of process efficiency and atom economy.
Table 1: Comparison of Synthetic Methodologies for 2-Oxabicyclo[2.1.1]hexane Scaffolds
| Synthetic Method | Description | Advantages | Key Research Findings |
| Iodocyclization | An intramolecular cyclization reaction involving an iodine source. dtu.dksigmaaldrich.com | Practical and general approach for creating the bicyclic scaffold with multiple functionalization points. dtu.dk | Enables the synthesis of 2-oxabicyclo[2.1.1]hexanes with two and three exit vectors, making them versatile building blocks. dtu.dk |
| Photocatalytic [2π + 2σ] Cycloaddition | A reaction between bicyclo[1.1.0]butanes and aldehydes initiated by visible light and a photocatalyst. sigmaaldrich.comdtu.dk | High efficiency, broad functional group tolerance, and mild reaction conditions. sigmaaldrich.comdtu.dk | Cobalt-enhancement has been shown to improve the efficiency of the reaction, allowing for the creation of a diverse library of 2-oxabicyclo[2.1.1]hexanes. sigmaaldrich.comdtu.dk |
| Visible-Light-Induced Energy Transfer | A strategy to access polysubstituted 2-oxabicyclo[2.1.1]hexanes from benzoylformate esters and bicyclo[1.1.0]butanes. nih.govrsc.org | Allows for the synthesis of previously inaccessible bicyclic molecules in a single operation. nih.govrsc.org | The ester group in the product can be used as a handle for further chemical modifications. rsc.org |
Exploration of Unprecedented Reactivity Patterns and Transformations
The iodomethyl group of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a key functional handle, primed for a variety of chemical transformations. Standard nucleophilic substitution reactions are expected to be a primary mode of reactivity, allowing for the introduction of a wide range of functional groups. However, the unique strained bicyclic system may give rise to unprecedented reactivity.
An open question is whether the proximity of the bridgehead carbon and the oxygen atom influences the reactivity of the C-I bond. Researchers should investigate the potential for neighboring group participation or rearrangements under specific reaction conditions. The exploration of radical-mediated reactions at the iodomethyl position could also unveil novel transformations and provide access to derivatives that are not accessible through traditional ionic pathways.
Expansion of High-Throughput Synthesis and Screening for Derivatization
The modular nature of this compound makes it an ideal candidate for high-throughput synthesis and screening. The development of robust and automated synthetic platforms for the rapid derivatization of this scaffold would significantly accelerate the exploration of its chemical space.
Future efforts should focus on adapting known synthetic transformations of alkyl iodides to a high-throughput format. This would enable the creation of large libraries of 2-oxabicyclo[2.1.1]hexane derivatives, which could then be screened for a variety of biological activities. The use of microscale high-throughput experimentation could also be instrumental in the discovery of novel and unexpected reactions of this scaffold.
Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can play a crucial role in several areas.
Future research should employ quantum mechanical calculations to predict the reactivity of the iodomethyl group and to model the transition states of potential reactions. This could guide the development of new synthetic methods and help to explain any observed unusual reactivity. Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed to predict the biological activity and physicochemical properties of novel derivatives. This would allow for the rational design of new compounds with desired characteristics, such as improved solubility or metabolic stability.
Integration into Emerging Chemical Technologies for Novel Scaffolds
The unique structural features of this compound make it an attractive building block for integration into emerging chemical technologies. The development of methods to incorporate this scaffold into novel chemical entities using techniques such as flow chemistry and DNA-encoded library (DEL) synthesis is a key area for future exploration.
Flow chemistry offers the potential for the safe and scalable synthesis of derivatives of this compound, particularly for reactions that are difficult to control in batch. The incorporation of this compound into DELs would allow for the screening of vast libraries of compounds against a wide range of biological targets, potentially leading to the discovery of new drug leads. The development of on-DNA synthetic methods compatible with the reactivity of the iodomethyl group will be a critical step in this direction.
Q & A
Q. What are the primary synthetic routes for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via iodocyclization of precursor alkenes or through [2+2] cycloadditions with bicyclobutanes. Key conditions include:
- Iodocyclization : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C, achieving yields up to 85% .
- [2+2] Cycloaddition : Reaction of benzoylformate esters with bicyclo[1.1.0]butanes under visible-light-induced triplet energy transfer catalysis. Substituent migration and backbone C-H abstraction are critical for regioselectivity .
- Visible-light catalysis : Irradiation with blue LEDs (450 nm) in the presence of a photosensitizer (e.g., Ru(bpy)₃²⁺) enhances reaction efficiency .
(Basic)
Q. How does the bicyclic framework influence the compound's reactivity in substitution reactions?
The strained bicyclo[2.1.1]hexane core increases electrophilicity at the iodomethyl group, enabling nucleophilic substitutions (e.g., azide or amine displacement). Key factors:
- Steric effects : The bridgehead iodomethyl group is less hindered compared to linear analogs, facilitating SN2 reactions .
- Ring strain : Enhances reactivity in ring-opening reactions, such as hydrolysis or cross-coupling (e.g., Suzuki-Miyaura) .
(Advanced)
Q. How can researchers validate 2-oxabicyclo[2.1.1]hexane derivatives as bioisosteres for ortho-substituted benzene rings in drug design?
Validation involves structural, physicochemical, and biological comparisons :
- Structural mimicry : X-ray crystallography confirms spatial overlap of exit vectors (bond angles/lengths) with ortho-benzenes .
- Lipophilicity : Measure experimental log D (octanol-water distribution coefficient) and compare to calculated cLog P. For example, replacing benzene with bicyclohexane reduces cLog P by 0.7–1.2 units but may not significantly alter log D .
- Biological assays : Incorporate into known drugs (e.g., Sonidegib, Lomitapide) and compare target binding affinity and metabolic stability .
(Advanced)
Q. What methodologies address discrepancies between calculated and experimental lipophilicity when replacing aromatic rings with bicyclo[2.1.1]hexane systems?
- Dual-parameter analysis : Use both cLog P (computational) and log D (HPLC-based) to account for ionization and hydrogen bonding .
- Solubility studies : Measure aqueous solubility to assess hydrophilicity contributions from the oxygen atom in the oxabicyclo framework .
(Advanced)
Q. What strategies are recommended for analyzing conflicting metabolic stability data in bicyclo[2.1.1]hexane-containing compounds?
- In vitro microsomal assays : Compare hepatic clearance rates (e.g., human liver microsomes) with parent aromatic analogs .
- Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation at bridgehead carbons) .
- Structural tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block cytochrome P450-mediated degradation .
(Basic)
Q. Which spectroscopic and computational methods are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies bridgehead protons (δ 3.8–4.2 ppm) and iodomethyl signals (δ 3.5–3.7 ppm) .
- Collision Cross Section (CCS) : Predicted via ion mobility spectrometry (e.g., [M+H]+ CCS ≈134.1 Ų) for structural validation .
- X-ray crystallography : Resolves bicyclic geometry and substituent orientation .
(Advanced)
Q. How do substituent positions on the bicyclo[2.1.1]hexane core affect biological activity and synthetic accessibility?
- Bridgehead vs. non-bridgehead substitution : Bridgehead groups (e.g., iodomethyl) enhance metabolic stability but may reduce synthetic yield due to steric hindrance .
- Electron-withdrawing groups : Trifluoromethyl at C1 increases lipophilicity and target binding (e.g., enzyme active sites) .
- Comparative
| Substituent Position | Biological Activity (Example) | Synthetic Yield (%) |
|---|---|---|
| Bridgehead (C1) | Antimicrobial (Ethyl 2-azabicyclo derivatives) | 60–75 |
| Non-bridgehead (C4) | Neuropharmacological effects | 80–90 |
(Basic)
Q. What are common post-synthetic modifications of iodomethyl-substituted bicyclo[2.1.1]hexanes?
- Azide displacement : React with NaN₃ in DMF to generate azidomethyl derivatives for click chemistry .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) yield biaryl analogs .
- Reduction : Use LiAlH₄ to reduce ester groups to hydroxymethyl functionalities .
(Advanced)
Q. What comparative analyses exist between bicyclo[2.1.1]hexane bioisosteres and traditional aromatic systems in lead optimization?
- Binding affinity : Bicyclohexane analogs of boscalid show 2–3× lower IC₅₀ against fungal targets due to improved steric complementarity .
- Solubility : Oxabicyclo derivatives increase aqueous solubility by 10–20× compared to benzene analogs, enhancing bioavailability .
(Advanced)
Q. How do reaction parameters in visible-light-induced [2π+2σ] cycloadditions impact bicyclo[2.1.1]hexane synthesis?
- Light wavelength : Blue light (450 nm) maximizes energy transfer efficiency vs. green/red light .
- Solvent polarity : Non-polar solvents (e.g., toluene) favor [2+2] cycloaddition, while polar solvents (e.g., acetonitrile) promote aryl migration .
- Catalyst loading : 2 mol% Ru(bpy)₃²⁺ achieves >90% conversion; higher loadings cause side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
